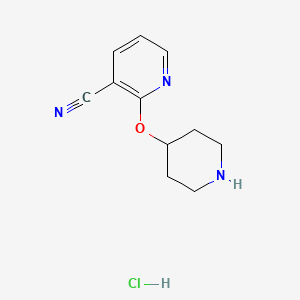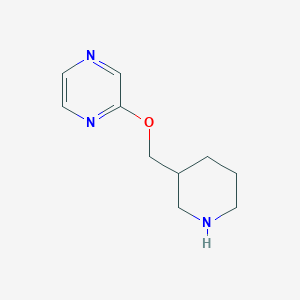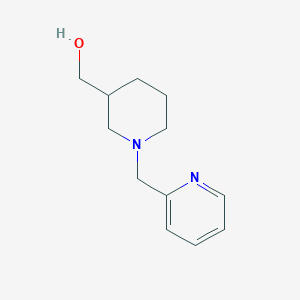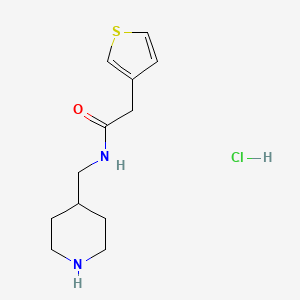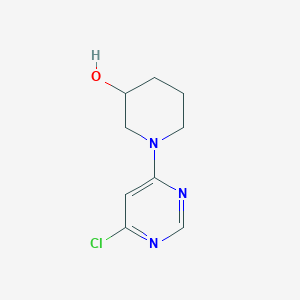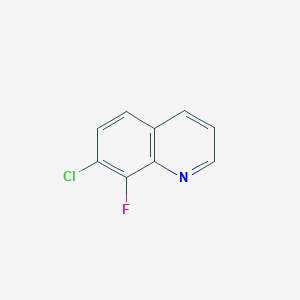
7-Chloro-8-fluoroquinoline
Descripción general
Descripción
7-Chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 and is typically found in the form of a powder . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H . This code provides a unique representation of the compound’s molecular structure. The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor .
Physical And Chemical Properties Analysis
This compound is a compound with a density of 1.4±0.1 g/cm³ . It has a boiling point of 279.6±20.0 °C at 760 mmHg . The compound has a molar refractivity of 47.1±0.3 cm³ and a polar surface area of 13 Ų .
Aplicaciones Científicas De Investigación
Antibacterial Properties
7-Chloro-8-fluoroquinoline has been a subject of interest in the synthesis and investigation of its antibacterial properties. It has been used as a synthon in the preparation of various derivatives with notable activity against both gram-positive and gram-negative bacterial strains. Notably, derivatives with more lipophilic groups demonstrated enhanced activity against gram-positive strains (Al-Hiari et al., 2007).
Double Helix Formation and Cross-Hybridization
The molecule has been utilized in the synthesis of oligoamides of 8-chloroquinoline, which assemble into double helical dimers. These structures exhibit cross-hybridization with 8-fluoroquinoline oligoamide analogues, and the handedness of these double helices can be controlled via chiral residues (Gan et al., 2010).
Antioxidative and Prooxidative Effects
Research has explored the relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidant effect against free-radical-initiated peroxidation. 7-Chloro-4-hydroxyquinoline and 7-Fluoro-4-hydroxyquinoline, both synthesized from this compound, have been studied for their inhibitory concentration against AAPH-induced hemolysis of erythrocytes. Interestingly, the antioxidant/prooxidant effect is influenced not only by molecular structure but also by the distributive status in the reaction system (Liu et al., 2002).
Structural Studies in Medicinal Chemistry
Structural analysis of new antibacterial 8-chloroquinolone derivatives has been conducted to understand the relationship between molecular structure and antibacterial activity. The N-1 aromatic group in these compounds was found to be significantly distorted out of the core quinolone plane, a key factor for potent antibacterial activity (Kuramoto et al., 2003).
Imaging Studies in Alzheimer's Disease
This compound has been used in the synthesis of radiotracers for PET-CT imaging in Alzheimer's disease research. [18F]2-fluoroquinolin-8-ol, synthesized from benzyloxy-2-chloroquinoline, shows promise in imaging Alzheimer's disease, demonstrating the compound's potential in neuroimaging applications (Vasdev et al., 2012).
Copper(II) Binding Studies
In the study of metal ion chelators, this compound derivatives have been investigated for their ability to bind divalent metals such as copper and zinc. These studies are crucial for understanding the solution chemistry of these compounds and their potential pharmaceutical applications (Summers et al., 2020).
Mecanismo De Acción
Target of Action
It is known that quinolines, the family to which this compound belongs, often target bacterial enzymes such as gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial drugs .
Mode of Action
Quinolines typically work by inhibiting the aforementioned enzymes, preventing bacterial dna supercoiling and thus halting replication .
Biochemical Pathways
By inhibiting bacterial enzymes like gyrase and topoisomerase iv, quinolines disrupt the dna replication process, which is a critical pathway for bacterial growth and proliferation .
Pharmacokinetics
It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of fluorinated compounds .
Result of Action
Given its likely targets and mode of action, it can be inferred that this compound would lead to the inhibition of bacterial growth and proliferation by disrupting dna replication .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally impact the effectiveness and stability of chemical compounds .
Safety and Hazards
While specific safety and hazard information for 7-Chloro-8-fluoroquinoline is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Análisis Bioquímico
Biochemical Properties
7-Chloro-8-fluoroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . By binding to these enzymes, this compound disrupts the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This interaction is crucial for its antibacterial properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, it has been observed to affect cell signaling pathways and gene expression . Specifically, this compound can induce oxidative stress and apoptosis in certain cell types by generating reactive oxygen species (ROS) and activating caspase pathways . This compound also influences cellular metabolism by altering the expression of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of bacterial DNA gyrase and topoisomerase IV, inhibiting their activity . This binding prevents the enzymes from introducing negative supercoils into DNA, which is essential for DNA replication and transcription . Additionally, this compound can interact with other biomolecules, such as proteins involved in oxidative stress responses, further contributing to its antibacterial and cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown that it can lead to the development of bacterial resistance due to mutations in the target enzymes . In in vivo studies, prolonged exposure can result in cumulative cytotoxic effects, impacting cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are dose-dependent and can be attributed to the compound’s ability to generate ROS and induce oxidative stress in tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes . Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their redox states and impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it can be actively transported by specific transporters, such as P-glycoprotein, which can affect its localization and accumulation in tissues . The distribution of this compound is influenced by factors such as tissue perfusion, binding to plasma proteins, and the presence of efflux pumps.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . It can also accumulate in other cellular compartments, such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
Propiedades
IUPAC Name |
7-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJPQDMKHLGGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672343 | |
| Record name | 7-Chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133116-09-2 | |
| Record name | 7-Chloro-8-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



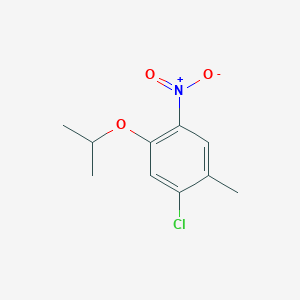

![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
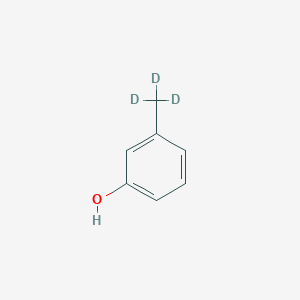
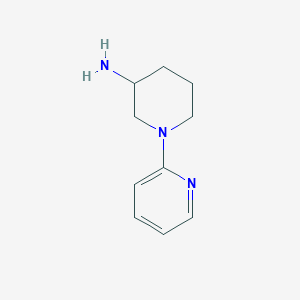
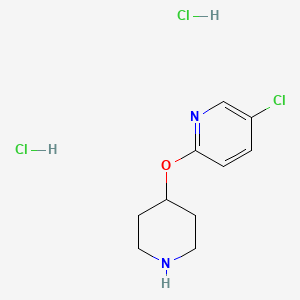
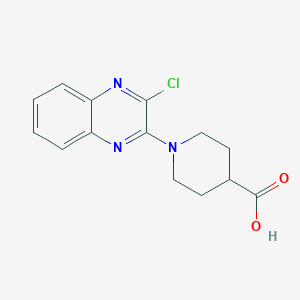
![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)
